molecular formula C17H23N5O4S2 B285485 2-(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide

2-(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide

Cat. No.: B285485
M. Wt: 425.5 g/mol
InChI Key: RALBNHBYAYWNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is also known as EOA or Compound 1 and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of EOA is not fully understood. However, studies have shown that it inhibits the activity of histone deacetylase (HDAC), an enzyme that regulates gene expression. HDAC inhibitors have been shown to have potent anticancer activity, and EOA is no exception. By inhibiting HDAC activity, EOA induces the expression of genes that promote apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
EOA has been shown to have several biochemical and physiological effects. Studies have shown that it inhibits the activity of HDAC, leading to the induction of apoptosis and inhibition of cell proliferation. EOA also inhibits the proliferation of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, EOA has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

EOA has several advantages for lab experiments. It is a potent compound that exhibits anticancer activity and inhibits the growth of bacteria and fungi. It can be easily synthesized using mild conditions and is stable under normal laboratory conditions. However, EOA has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for the study of EOA. One of the most significant areas of research is the development of new anticancer drugs based on EOA. Studies have shown that EOA exhibits potent anticancer activity, and further studies are needed to optimize its structure and improve its pharmacokinetic properties. Another area of research is the development of new antibiotics based on EOA. EOA has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Further studies are needed to fully understand its mechanism of action and optimize its structure for antibacterial and antifungal activity. Finally, EOA has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Further studies are needed to fully understand its potential applications in this area.

Synthesis Methods

The synthesis of EOA involves the reaction of 5-ethyl-[1,3,4]oxadiazol-2-thiol with 4-(4-methanesulfonyl-piperazin-1-yl)-aniline in the presence of acetic anhydride and triethylamine. The reaction proceeds under mild conditions and yields the desired compound in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

EOA has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in medicinal chemistry. EOA has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It acts by inhibiting the growth of cancer cells and inducing apoptosis. EOA has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

Properties

Molecular Formula

C17H23N5O4S2

Molecular Weight

425.5 g/mol

IUPAC Name

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C17H23N5O4S2/c1-3-16-19-20-17(26-16)27-12-15(23)18-13-4-6-14(7-5-13)21-8-10-22(11-9-21)28(2,24)25/h4-7H,3,8-12H2,1-2H3,(H,18,23)

InChI Key

RALBNHBYAYWNTM-UHFFFAOYSA-N

SMILES

CCC1=NN=C(O1)SCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C

Canonical SMILES

CCC1=NN=C(O1)SCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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